REACTION_CXSMILES
|
[OH:1][C:2]1[C:9](O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:19](=[O:22])([O-])[O-].[K+].[K+]>C(O)C>[CH2:11]([O:1][C:2]1[C:9]([O:22][CH2:19][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:3]=2)=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
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Name
|
|
Quantity
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13.8 g
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Type
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reactant
|
Smiles
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OC1=C(C=O)C=CC=C1O
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Name
|
|
Quantity
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30.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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under reflux with exclusion of moisture for 6 hours
|
Duration
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6 h
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Type
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FILTRATION
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Details
|
The reaction solution is filtered
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Type
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WASH
|
Details
|
washing with ethanol
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Type
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CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
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On digestion of the residue with diisopropyl ether the known desired compound crystallizes and as white needles (M.p. 89°-91° C.)
|
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OCC1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |